4-(Acetylamino)benzenesulfonate

Hydrolysis Kinetics Sulfonamide Deprotection Reaction Mechanism

In sulfonamide API synthesis, generic aryl sulfonate intermediates often fail due to uncontrolled hydrolysis. 4-(Acetylamino)benzenesulfonate sodium salt (CAS 6034-54-4) solves this with an N-acetyl protective group that precisely modulates reactivity. - Predictable hydrolysis in 30-77% w/w H2SO4 enables timed deprotection, minimizing over-hydrolyzed byproducts. - The potassium salt variant (CAS 861563-97-5) can deliver up to 8% higher yield in large-scale acylations. - A kinetic purification window at ~77% H2SO4 selectively hydrolyzes acetanilide impurities, eliminating chromatography.

Molecular Formula C8H8NO4S-
Molecular Weight 214.22 g/mol
Cat. No. B253443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetylamino)benzenesulfonate
Molecular FormulaC8H8NO4S-
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/p-1
InChIKeyZQPVMSLLKQTRMG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetylamino)benzenesulfonate Intermediate Overview


4-(Acetylamino)benzenesulfonate, commonly encountered as the sodium salt (CAS 6034-54-4), is a para-substituted aryl sulfonate intermediate. It bridges simple aniline derivatives and complex sulfonamide therapeutics, with the N-acetyl group serving as a protective moiety that modulates reactivity and solubility [1]. Its physicochemical identity is well-defined in authoritative chemical databases, confirming its role as a key building block rather than an interchangeable commodity chemical [2].

4-(Acetylamino)benzenesulfonate Substitution Risk


Generic substitution of aryl sulfonate intermediates without considering the electronic and steric contributions of the para-substituent is a common source of synthetic failure. The acetamido group directly modulates the hydrolysis rate of the sulfonate ester, a critical parameter in step-sensitive syntheses where premature or delayed deprotection leads to impurity profiles or yield collapse [1]. Unlike unsubstituted or nitro-substituted analogs, the acetamido substituent offers a specific, tunable reactivity profile that is essential for aligned reaction cascades; swapping it for a 4-methyl or 4-hydrogen analog alters both the hydrolysis mechanism and the kinetic window available for subsequent reactions [1].

4-(Acetylamino)benzenesulfonate Differentiation Evidence


Acid-Catalyzed Hydrolysis Rate Profile

In a classic comparative study of seven substituted acetanilides, 4-(acetylamino)benzenesulfonate (as N-acetylsulfanilic acid) exhibited a unique biphasic hydrolysis profile in H2SO4, with a peak rate between 30-35% w/w acid and a distinct dip around 77% w/w, before an A-1 mechanism takeover in concentrated acid [1]. This contrasts with 4-nitroacetanilide and the parent acetanilide, which do not display this pronounced dip, indicating a substrate-specific mechanistic switch not observed across all class members [1].

Hydrolysis Kinetics Sulfonamide Deprotection Reaction Mechanism

Arrhenius Activation Parameter Shift

The Arrhenius parameters reported for 4-(acetylamino)benzenesulfonate hydrolysis show a dramatic escalation of activation energy (Ea) and pre-exponential factor (log10 A) beyond the 75.7% w/w H2SO4 threshold, unlike other acetanilides in the series for which the rise is less steep [1]. This indicates a clean mechanistic switch that is sharper for the sulfonate-bearing substrate compared to, for example, the unsubstituted acetanilide baseline.

Reaction Energetics Sulfonate Reactivity Mechanistic Switch

Efficient Potassium Salt Synthesis

A well-documented laboratory preparation of the potassium salt of 4-(acetylamino)benzenesulfonate from sulfanilic acid and acetic anhydride delivers an isolated yield of 89.8% [1]. This compares favorably to the typical 82% yield reported for the analogous sodium salt synthesis via acetylation with acetic anhydride .

Synthetic Efficiency Salt Preparation Process Chemistry

Bunnett–Olsen A-2 Mechanism Confirmation

The Bunnett and Bunnett–Olsen criteria applied to hydrolysis data in H2SO4 (<75% w/w) confirm a clean A-2 mechanism for 4-(acetylamino)benzenesulfonate, whereas the same substrate in HClO4 media (data for 2,4,6-tribromoacetanilide as a representative comparator) does not exhibit the same mechanistic consistency [1]. This medium-specific behavior means the sulfonate stays predominantly in the A-2 manifold in sulfuric acid, avoiding the parallel A-1 pathway that complicates other acid systems.

Mechanistic Probe Acid Catalysis Sulfonamide Stability

4-(Acetylamino)benzenesulfonate Application Scenarios


Controlled Hydrolysis in Sulfonamide API Synthesis

For API manufacturers producing sulfanilamide-derived drugs, the predictable hydrolysis profile of 4-(acetylamino)benzenesulfonate in the 30–77% w/w H2SO4 range allows precise deprotection timing, minimizing the formation of over-hydrolyzed byproducts that are difficult to purge in subsequent crystallizations [1].

Potassium Salt High-Yield Intermediate Preparation

When cost-efficiency in large-scale acylation of sulfanilic acid is paramount, procuring the potassium salt form of 4-(acetylamino)benzenesulfonate can deliver an approximately 8% higher isolated yield compared to the conventional sodium salt process, directly lowering raw material costs in multi-ton campaigns [1].

Kinetic Resolution of Acetanilide Impurities

In processes where 4-(acetylamino)benzenesulfonate is co-synthesized with other acetanilide impurities, the unique rate dip at ~77% w/w H2SO4 can be exploited to selectively hydrolyze contaminants while preserving the target compound, enabling a kinetic purification strategy that avoids additional chromatographic steps [2].

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